Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911696
InChI: InChI=1S/C16H20N2O2/c1-2-11-20-15(19)18-12-16(7-9-17-10-8-16)13-5-3-4-6-14(13)18/h2-6,17H,1,7-12H2
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate

CAS No.:

Cat. No.: VC15911696

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name prop-2-enyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
Standard InChI InChI=1S/C16H20N2O2/c1-2-11-20-15(19)18-12-16(7-9-17-10-8-16)13-5-3-4-6-14(13)18/h2-6,17H,1,7-12H2
Standard InChI Key PAKJIZLIPIGWDO-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)N1CC2(CCNCC2)C3=CC=CC=C31

Introduction

Chemical Identification and Structural Features

Structural Analysis

The compound features:

  • A spiro junction at C3 of the indoline ring and C4' of the piperidine ring, creating orthogonal ring systems that restrict conformational flexibility .

  • An allyl ester moiety at the indoline N1 position, introducing potential sites for radical reactions or Michael additions .

  • Electron-rich regions from the indoline’s aromatic system and the piperidine’s tertiary amine, enabling interactions with biological targets .

Synthesis and Modifications

Key Synthetic Routes

Synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves reductive cyclization strategies, as demonstrated in patent US4477667A :

  • Intermediate Preparation:

    • 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes Grignard reactions (e.g., with alkyl magnesium bromide) to form imino intermediates .

    • Reductive cyclization using LiAlH₄ in tetrahydrofuran yields 1'-methylspiro[indoline-3,4'-piperidine] .

  • Esterification:

    • The free amine of spiro[indoline-3,4'-piperidine] reacts with allyl chloroformate under basic conditions (e.g., NaH/DMF) to install the allyl ester .

This method parallels the synthesis of tert-butyl analogs, where Boc-protected intermediates are deprotected post-cyclization .

Structural Analogues

Modifications reported for related compounds suggest avenues for derivatizing the allyl ester:

  • Sulfonylation: Electron-withdrawing groups (e.g., -Cl, -CF₃) on benzenesulfonyl chlorides enhance antiproliferative activity in cell assays .

  • N-Alkylation: Quaternary ammonium salts improve water solubility, as seen in 1'-[3-(4-fluorobenzoyl)propyl] derivatives .

Physicochemical Properties

While experimental data for the allyl derivative remains scarce, predictions can be made from structural analogs:

PropertyEstimated ValueBasis
LogP (Lipophilicity)~3.2Compared to tert-butyl analog (LogP 3.8)
SolubilityLow aqueous solubilityHigh sp³ carbon content
StabilitySensitive to hydrolysisLabile ester linkage

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